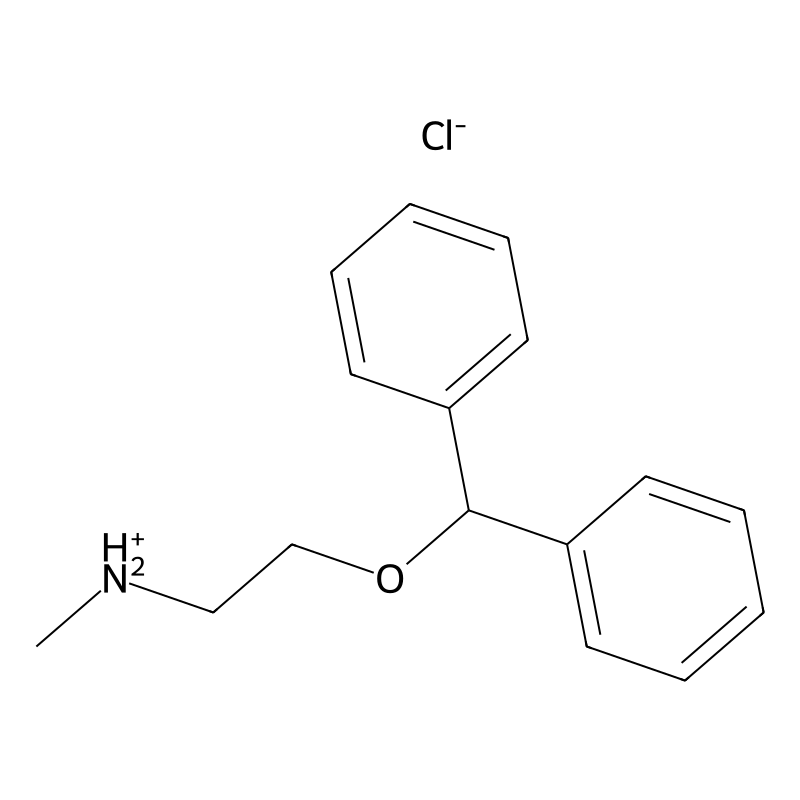

2-(Benzhydryloxy)-N-methylethanamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

A impurity of Diphenhydramine

2-(Benzhydryloxy)-N-methylethanamine hydrochloride (CAS: 53499-40-4) is a well-characterized secondary amine derivative primarily utilized as a critical intermediate in the synthesis of Atomoxetine, a selective norepinephrine reuptake inhibitor.[1][2] Also known as N-Desmethyl diphenhydramine hydrochloride, its molecular structure features a bulky benzhydryl ether group, which is a key structural motif in this class of compounds.[3][4] The compound is supplied as a hydrochloride salt, a form that is deliberately chosen to enhance its stability, crystallinity, and handling properties, which are critical considerations for its use in multi-step pharmaceutical manufacturing processes.[5]

References

- [1] Roviello, G., Cioffi, C., et al. Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation. (2025).

- [3] Tao, F. (R)-(-)-N-METHYL-3-PHENYL-3-(o-TOLYLOXY)PROPYLAMINE OXALATE, AN INTERMEDIATE FOR THE PREPARATION OF ATOMOXETINE HYDROCHLORIDE. WO2006037055A1. Google Patents.

Substituting 2-(Benzhydryloxy)-N-methylethanamine hydrochloride with its free base form is impractical in a regulated manufacturing or research environment. The hydrochloride salt form is specifically utilized to circumvent the poor handling characteristics and chemical instability often associated with secondary amine free bases. Free amines can be oily, difficult to accurately weigh, and susceptible to atmospheric oxidation or reaction with carbon dioxide, leading to impurities.[6] The conversion to a crystalline hydrochloride salt provides a stable, solid material with a defined melting point and improved shelf-life, which is essential for ensuring batch-to-batch consistency and reproducibility in sensitive downstream applications like API synthesis.[5][7] Attempting to use the free base would introduce significant process variability, purification challenges, and potential yield losses, making the hydrochloride salt the required form for controlled, scalable operations.

Superior Handling and Processability as a Crystalline Solid

The hydrochloride salt form of secondary amines, such as 2-(Benzhydryloxy)-N-methylethanamine HCl, are typically stable, crystalline solids with defined melting points. For example, the closely related N-Methylethylamine hydrochloride has a melting point of 126-130 °C.[8] In contrast, the corresponding free bases are often liquids or low-melting solids, which are more difficult to handle, accurately dispense, and are prone to clumping, posing significant challenges in automated or large-scale production workflows. The solid, free-flowing nature of the hydrochloride salt simplifies weighing, transfer, and dissolution, reducing material loss and improving process efficiency.

| Evidence Dimension | Physical State at Standard Conditions |

| Target Compound Data | Crystalline Solid (as a hydrochloride salt) |

| Comparator Or Baseline | Free Base Form (Often liquid or low-melting solid) |

| Quantified Difference | Qualitative but high-impact difference between a manageable solid and a problematic liquid/oil. |

| Conditions | Standard temperature and pressure (STP) |

This ensures accurate dosing and compatibility with industrial-scale manufacturing equipment, directly impacting process reliability and cost-effectiveness.

Enhanced Chemical Stability for Reliable Synthesis and Storage

Converting secondary amines to their hydrochloride salts is a standard chemical strategy to enhance stability. The salt form protects the amine from degradation pathways such as atmospheric oxidation and reaction with CO2 to form carbamates.[5][6] This stability is critical for a starting material used in pharmaceutical synthesis, as the presence of degradants can lead to the formation of difficult-to-remove impurities in the final active pharmaceutical ingredient (API). For example, in the synthesis of Atomoxetine, tight control over impurities such as regio-isomers and related substances is required to meet pharmacopeial standards.[9] Using the stable hydrochloride salt minimizes the risk of introducing process-related impurities derived from precursor degradation.

| Evidence Dimension | Chemical Stability |

| Target Compound Data | High (amine functional group is protonated and protected) |

| Comparator Or Baseline | Free Base Form (Susceptible to oxidation and reaction with atmospheric CO2) |

| Quantified Difference | Reduces formation of degradation-related impurities, ensuring higher purity of downstream products. |

| Conditions | Long-term storage and reaction setup |

This directly impacts the purity profile and yield of the final API, reducing the burden on downstream purification steps and ensuring compliance with regulatory standards.

Established Role as a Key Intermediate in Multiple Patented Atomoxetine Synthesis Routes

This compound is a direct precursor to Tomoxetine (the racemic form of Atomoxetine). In a widely cited synthesis route, Tomoxetine is prepared and then resolved using S-(+)-mandelic acid to isolate the desired (R)-enantiomer, Atomoxetine, which is then converted to its hydrochloride salt.[10][11] For instance, a process described involves demethylating the N,N-dimethyl analogue to produce Tomoxetine, which is then purified via salt formation (e.g., with oxalic acid) before resolution.[11] The use of 2-(Benzhydryloxy)-N-methylethanamine or its immediate precursors is a cornerstone of these established, scalable routes, demonstrating its process suitability over other theoretical starting materials.

| Evidence Dimension | Precursor Suitability |

| Target Compound Data | Documented intermediate in established, patented synthesis routes for Atomoxetine. |

| Comparator Or Baseline | Alternative, less-documented synthetic precursors or routes. |

| Quantified Difference | High TRL (Technology Readiness Level) as evidenced by multiple patents and literature methods. |

| Conditions | Synthesis of Tomoxetine/Atomoxetine |

Procuring this specific intermediate allows buyers to leverage well-documented and validated synthetic pathways, minimizing process development risk and time-to-market.

Starting Material for Kilogram-Scale Atomoxetine API Synthesis

For pharmaceutical manufacturers, this compound is the logical choice of starting material for producing Atomoxetine. Its solid form and high stability are critical for process control and reproducibility in large-scale reactors, ensuring consistent quality and yield of the final API while minimizing the formation of process-related impurities.[9]

Process Development and Optimization of Related Phenylpropylamine APIs

In process chemistry labs, this intermediate serves as a reliable, well-characterized starting point for developing or optimizing synthetic routes to Atomoxetine and its analogs. The stability of the hydrochloride salt ensures that process variables can be studied without the confounding factor of starting material degradation.[5]

Synthesis of Reference Standards and Impurity Markers

Analytical and quality control laboratories can use this compound to synthesize reference standards for Atomoxetine and its known impurities. The high purity and stability of the precursor are essential for creating the high-fidelity standards required for chromatographic method validation and release testing of final drug products.[9]

Purity

Quantity

Appearance

Melting Point

Related CAS

Dates

Explore Compound Types